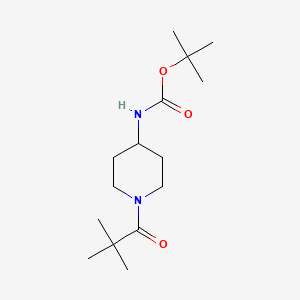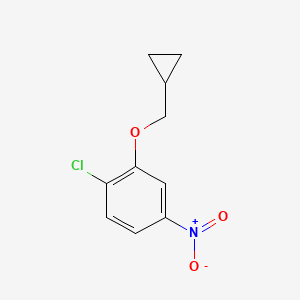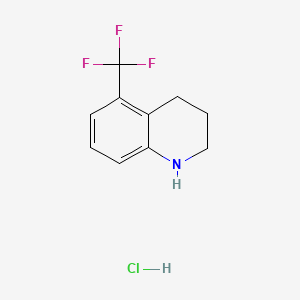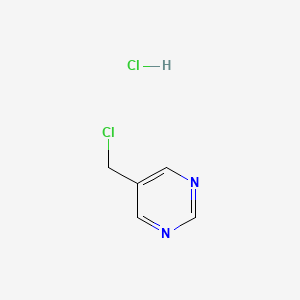![molecular formula C7H7BN2O2 B572507 (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronsäure CAS No. 1286777-16-9](/img/structure/B572507.png)
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C14H13BN2O4S . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, has been reported in scientific literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” can be represented by the InChI code: 1S/C14H13BN2O4S/c1-10-4-6-12 (7-5-10)22 (20,21)17-13 (15 (18)19)9-11-3-2-8-16-14 (11)17/h2-9,18-19H,1H3 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that these compounds could be used in the development of FGFR inhibitors for cancer therapy .Physical and Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a solid substance with a molecular weight of 316.15 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Krebsforschung FGFR-Inhibitoren
Die Verbindung wurde bei der Entwicklung und Synthese von Derivaten verwendet, die als potente Inhibitoren von FGFR (Fibroblasten-Wachstumsfaktor-Rezeptoren) wirken. Diese Rezeptoren sind an verschiedenen Krebsarten beteiligt, einschließlich Brustkrebs, und ihre Hemmung kann entscheidend für die Kontrolle des Fortschreitens von Krebs und der Resistenz gegen die Therapie sein .
Krebsforschung TNIK-Hemmung
Eine weitere wichtige Anwendung ist die Hemmung von TNIK (TRAF2- und NCK-interagierende Kinase), das eine Rolle im Wnt-Signalweg spielt. Dieser Weg ist oft bei Krebs dysreguliert, was TNIK-Inhibitoren zu einem wertvollen Werkzeug für die Krebsforschung macht .
Pharmazeutische Entwicklung
Verbindungen, die auf dieser Struktur basieren, können mit Proteinen wie PI3K interagieren, einem wichtigen Regulator für Zellwachstum und -überleben. Diese Interaktion ist wichtig für die Entwicklung von Behandlungen für Krankheiten wie Brustkrebs .
Chemische Synthese
Die Boronsäuregruppe in dieser Verbindung macht sie zu einem wertvollen Reagenz für verschiedene chemische Syntheseprozesse, insbesondere bei der Herstellung komplexer organischer Moleküle, die pharmazeutische Anwendungen haben können .
Biologische Bewertung
Diese Verbindung wird auch in biologischen Bewertungen verwendet, um ihre Auswirkungen auf verschiedene biologische Wege zu verstehen, was für die Arzneimittelfindung und -entwicklung unerlässlich ist .
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid inhibits this process, thereby exhibiting potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action affects these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
The safety information for “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, as FGFR inhibitors for cancer therapy is a promising area of research . These compounds could potentially be used in the treatment of various cancers where the FGFR signaling pathway plays a crucial role .
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid interacts with various biomolecules, particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making this compound an attractive strategy for cancer therapy .
Cellular Effects
The compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4,11-12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRHVULVTHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)






![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)



